2-Fluoro-6-(trifluoromethyl)nicotinaldehyde

Übersicht

Beschreibung

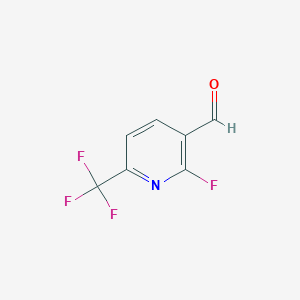

“2-Fluoro-6-(trifluoromethyl)nicotinaldehyde” is a chemical compound with the molecular formula C7H3F4NO . It is used in the synthesis of 2-amino-5-trifluoromethylquinazoline .

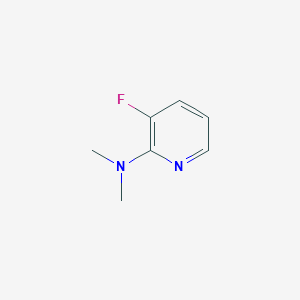

Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-(trifluoromethyl)nicotinaldehyde” consists of a nicotinaldehyde core with a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position .

Wissenschaftliche Forschungsanwendungen

Photoredox Systems for Catalytic Fluoromethylation

- Trifluoromethyl groups are significant in pharmaceuticals and agrochemicals. Photoredox catalysis is a promising approach for developing new fluoromethylations, particularly in radical reactions. Photocatalysts like Ru(bpy)3 and fac-[Ir(ppy)3] can effectively generate fluoromethyl radicals, allowing for efficient and selective radical fluoromethylation under mild conditions, such as visible light irradiation (Koike & Akita, 2016).

Synthesis of Fluorine-18 Labeled Prosthetic Group

- The synthesis of 6-[18 F]fluoronicotinaldehyde from its quaternary ammonium salt precursor demonstrates a rapid and efficient method for preparing fluorine-18 labeled compounds. This method significantly reduces synthesis time and improves radiochemical yield, indicating its potential in medical imaging applications (Basuli et al., 2018).

Synthesis and Stereodirected N-halogenation

- The study on trans-3-trifluoromethyl-2-methoxycarbonylaziridine reveals that N-fluorination with elemental fluorine leads to the stereoselective formation of trans-N-fluoro derivatives. This research contributes to the understanding of stereochemical outcomes in fluorination reactions (Prati et al., 1998).

Soluble Fluoro-polyimides Derived from Fluorinated Diamines

- The synthesis of soluble fluoro-polyimides from fluorine-containing aromatic diamines demonstrates the development of materials with high thermal stability, low moisture absorption, and high hygrothermal stability. These properties indicate potential applications in advanced material science (Xie et al., 2001).

Electrochemical Fluorination in Liquid R4NF·mHF

- The electrochemical fluorination of trifluoromethylbenzene in liquid R4NF·mHF demonstrates the synthesis of various fluorinated products, revealing insights into the reaction mechanisms and potential for synthesizing novel fluorinated compounds (Momota et al., 1994).

Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate

- The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in novel anti-infective agents, highlights an efficient trifluoromethylation process. This research contributes to the development of safer and more economical synthesis methods in pharmaceutical research (Mulder et al., 2013).

Eigenschaften

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOGYTSTILGDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde | |

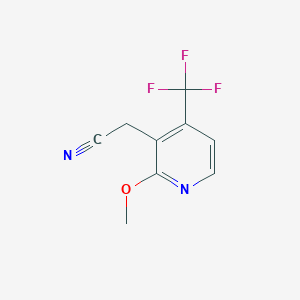

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

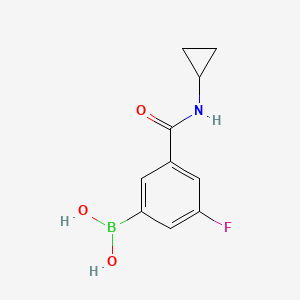

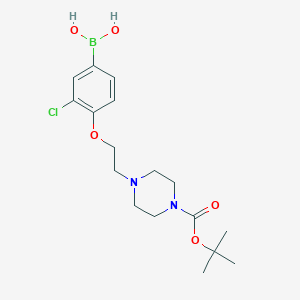

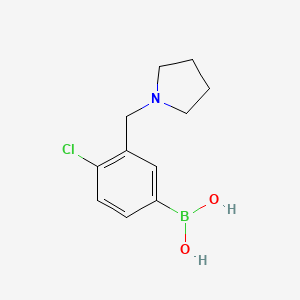

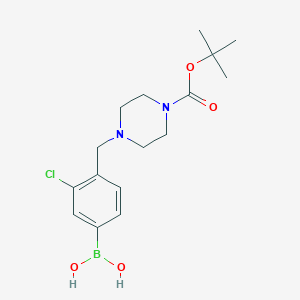

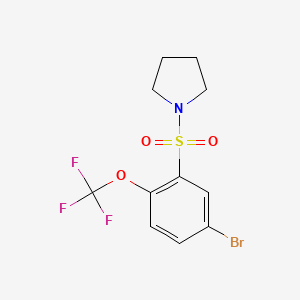

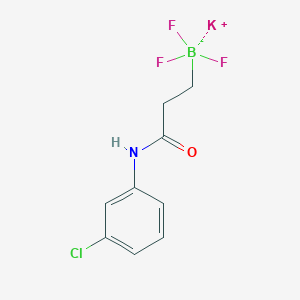

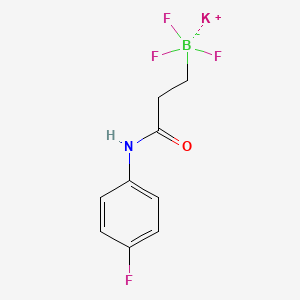

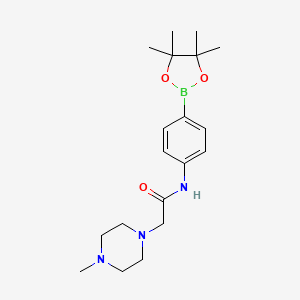

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.